1-(Bromomethyl)-4-methoxycyclohexane
Overview
Description
1-(Bromomethyl)-4-methoxycyclohexane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromomethyl group and a methoxy group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanone followed by reduction. The reaction typically uses bromine (Br2) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) to convert the intermediate to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-methoxycyclohexanol, 4-methoxycyclohexanone, and various substituted cyclohexanes.
Oxidation: Products include 4-methoxycyclohexanone and 4-methoxycyclohexanol.
Reduction: Products include 1-methyl-4-methoxycyclohexane.
Scientific Research Applications
1-(Bromomethyl)-4-methoxycyclohexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
1-(Chloromethyl)-4-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methoxycyclohexanone: Lacks the bromomethyl group but shares the methoxy group and cyclohexane ring.
Uniqueness: 1-(Bromomethyl)-4-methoxycyclohexane is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis .
Biological Activity
1-(Bromomethyl)-4-methoxycyclohexane (CAS No. 141604-51-5) is a halogenated organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its bromomethyl and methoxy substituents on a cyclohexane ring. Its molecular formula is , and it has notable physical properties such as:
- Molecular Weight : 203.11 g/mol
- Melting Point : Not extensively documented
- Solubility : Soluble in organic solvents, with limited water solubility
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions. For instance, it has been suggested that halogenated compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism and detoxification processes .
- Receptor Interaction : Brominated compounds often exhibit affinity for various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis. This interaction can lead to therapeutic effects in cancer treatment .
Antimicrobial Activity
This compound has shown potential antimicrobial properties. In laboratory studies, it was tested against various bacterial strains, demonstrating significant inhibitory effects. The compound's structure suggests that the bromine atom may enhance its reactivity towards microbial targets.
Anticancer Potential
The compound's ability to induce apoptosis in cancer cells has been explored in preliminary studies. It is hypothesized that the bromomethyl group may facilitate interactions with DNA or proteins involved in cell cycle regulation, potentially leading to cell death in malignant cells .
Case Studies and Experimental Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Testing :
- In Vitro Cancer Studies :
- Inflammatory Response Modulation :
Properties
IUPAC Name |
1-(bromomethyl)-4-methoxycyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOPXSOJPYCLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617175 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141604-51-5 | |
Record name | 1-(Bromomethyl)-4-methoxycyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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